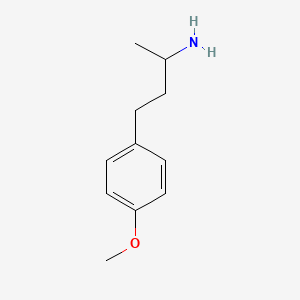

4-(4-Methoxyphenyl)butan-2-amine

CAS No.: 51062-15-8

Cat. No.: VC2495876

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51062-15-8 |

|---|---|

| Molecular Formula | C11H17NO |

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | 4-(4-methoxyphenyl)butan-2-amine |

| Standard InChI | InChI=1S/C11H17NO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4,12H2,1-2H3 |

| Standard InChI Key | JMHAKVPFYWWNOW-UHFFFAOYSA-N |

| SMILES | CC(CCC1=CC=C(C=C1)OC)N |

| Canonical SMILES | CC(CCC1=CC=C(C=C1)OC)N |

Introduction

Chemical Structure and Properties

Molecular Structure

4-(4-Methoxyphenyl)butan-2-amine possesses a distinct molecular architecture characterized by a four-carbon butyl chain with an amine group at the second position, connected to a para-methoxyphenyl group. This arrangement creates a chiral center at the carbon bearing the amine group, leading to the existence of two enantiomeric forms . The compound is formally classified as a phenethylamine derivative, though with an extended carbon chain compared to classical phenethylamines. Its molecular framework allows for various interactions with biological systems, particularly those involving neurotransmitter receptors.

The structural features of this compound include an aromatic ring with a methoxy substituent at the para position, providing electron-donating properties that influence both its chemical reactivity and biological interactions. The butyl chain serves as a spacer between the aromatic ring and the amine functional group, creating a flexible structure that can adopt various conformations in solution. This conformational flexibility may play an important role in its binding to biological targets and its behavior in chemical reactions .

Stereochemistry

The chiral center at C-2 of the butyl chain creates two distinct stereoisomers of 4-(4-Methoxyphenyl)butan-2-amine. These enantiomers differ in their spatial arrangement around the stereogenic carbon atom, resulting in unique three-dimensional structures that may interact differently with biological systems :

-

(R)-4-(4-Methoxyphenyl)butan-2-amine (CAS: 66264-83-3)

-

SMILES notation: CC@HN

-

Also referred to as (R)-(−)-3-(4-methoxyphenyl)-1-methylpropylamine in some sources

-

-

(S)-4-(4-Methoxyphenyl)butan-2-amine (CAS: 66264-86-6)

-

SMILES notation: CC@@HN

-

Also known as (S)-(+)-3-(4-methoxyphenyl)-1-methylpropylamine

-

The racemic mixture (equal parts of both enantiomers) is identified by CAS number 51062-15-8 . The stereochemical properties of these compounds are particularly important in biological systems, where enzymes and receptors often exhibit stereospecific recognition. This stereoselectivity can lead to significant differences in biological activity between enantiomers, with one potentially exhibiting stronger affinity or efficacy than the other. This phenomenon underscores the importance of enantioselective synthesis and resolution methods in research involving 4-(4-Methoxyphenyl)butan-2-amine .

Synthesis Methods and Strategies

Laboratory Synthetic Routes

The synthesis of 4-(4-Methoxyphenyl)butan-2-amine can be achieved through multiple synthetic pathways, with reductive amination representing one of the most common and efficient approaches. This method typically involves the conversion of 4-(4-methoxyphenyl)butan-2-one (anisylacetone) to the corresponding amine through reaction with an appropriate nitrogen source and reducing agent. The starting ketone can be obtained through various methods, including Friedel-Crafts acylation of anisole followed by chain extension strategies.

One established synthetic protocol involves the reductive amination of 4-(4-methoxyphenyl)butan-2-one using sodium cyanoborohydride (NaCNBH3) and ammonium acetate in methanol at 50-60°C. This approach typically yields the racemic amine, which can be purified by column chromatography using silica gel with a hexane:ethyl acetate (3:1) eluent system. Alternative reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), though the latter requires more careful handling due to its sensitivity to moisture and oxygen.

Another viable synthetic route involves the nucleophilic substitution of halogenated precursors such as 4-(4-methoxyphenyl)-2-bromobutane with ammonia or azide followed by reduction. This approach may offer advantages for scale-up but typically requires more steps and potentially harsher reaction conditions. Post-synthesis purification often employs recrystallization from ethanol or other suitable solvents to obtain the product in high purity.

Enantioselective Synthesis and Resolution

For applications requiring stereochemically pure compounds, several approaches exist for obtaining enantiomerically enriched 4-(4-Methoxyphenyl)butan-2-amine. Chiral resolution via diastereomeric salt formation represents a classical and effective method, typically employing chiral resolving agents such as (R)-(−)-mandelic acid. This process involves forming diastereomeric salts that can be separated based on their different physicochemical properties (solubility, crystallization rate), followed by liberation of the free amine through basic treatment (e.g., with NaOH at pH 12).

Analytical validation of enantiomeric purity commonly employs chiral HPLC methods, using specialized columns such as Chiralpak AD-H with appropriate mobile phases (e.g., hexane:isopropanol 90:10 at 1 mL/min flow rate). These methods can achieve baseline separation of enantiomers, allowing for accurate determination of enantiomeric excess (ee), which is crucial for pharmaceutical and biological research applications. Advanced spectroscopic techniques such as circular dichroism (CD) may also be employed to confirm the absolute configuration of the isolated enantiomers .

Flow Chemistry Applications

Recent advances in synthetic methodology include the application of flow chemistry techniques for the preparation of 4-(4-Methoxyphenyl)butan-2-amine and related compounds. A notable example is the three-step synthesis of the precursor 4-(4-methoxyphenyl)butan-2-one using micropacked bed reactors in a continuous flow process . This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety profiles for hazardous reagents, and potential for easier scale-up.

The flow chemistry approach typically involves sequential reactions occurring in connected reactor modules, allowing for precise control of residence time, temperature, and mixing parameters. These factors can significantly impact reaction selectivity and yield, potentially leading to more efficient and reproducible synthetic protocols. The application of such techniques to the synthesis of 4-(4-Methoxyphenyl)butan-2-amine represents a promising direction for industrial production and laboratory-scale preparation, aligning with principles of green chemistry and sustainable manufacturing .

Process intensification through flow chemistry may also enable the integration of multiple synthetic steps and in-line purification methods, reducing solvent use and minimizing waste generation. These considerations are particularly relevant for pharmaceutical and fine chemical applications, where environmental impact and process efficiency are increasingly important considerations.

Chemical Reactivity and Transformations

Functional Group Reactivity

The reactivity of 4-(4-Methoxyphenyl)butan-2-amine is primarily governed by its amine functionality and the methoxy-substituted aromatic ring. The primary amine group exhibits typical nitrogen nucleophilicity, enabling participation in various addition, substitution, and condensation reactions. This reactivity makes the compound valuable as a building block for more complex molecular structures.

The amine group can undergo numerous transformations, including acylation with acid chlorides or anhydrides to form amides, reductive alkylation to produce secondary and tertiary amines, and condensation with aldehydes or ketones to generate imines (Schiff bases). These reactions typically proceed under mild conditions, reflecting the good nucleophilicity of the primary amine. Additionally, the compound can form stable salts with various acids, a property that can be exploited for purification purposes and to improve water solubility for certain applications.

Oxidation and Reduction Pathways

Oxidation of 4-(4-Methoxyphenyl)butan-2-amine can occur at multiple sites, with the amine group being particularly susceptible. Mild oxidizing agents may convert the primary amine to corresponding imines or nitriles, while stronger oxidants could potentially affect the methoxy group or aromatic system. Common oxidizing agents employed in such transformations include potassium permanganate (KMnO4), chromium trioxide (CrO3), and peroxides, though selective oxidation typically requires careful control of reaction conditions.

The aromatic methoxy group can undergo demethylation under certain conditions, particularly with strong Lewis acids or nucleophilic reagents like boron tribromide (BBr3) or thiolates. This reaction generates the corresponding phenol derivative, which exhibits different physicochemical properties and reactivity patterns. The aliphatic chain connecting the aromatic ring and amine functionality may also be susceptible to oxidative cleavage under harsh conditions, though this typically requires strong oxidizing agents and elevated temperatures.

Derivatization Strategies

The amine functionality of 4-(4-Methoxyphenyl)butan-2-amine provides an excellent handle for derivatization, enabling the creation of a diverse array of compounds with modified properties. One notable example is the synthesis of N-(3,4-dimethoxyphenethyl)-4-(4-methoxyphenyl)butan-2-amine (CAS: 61413-44-3), which incorporates a 3,4-dimethoxyphenethyl group on the amine nitrogen . This compound is identified as an impurity in dobutamine hydrochloride preparations and represents an example of the N-alkylation chemistry accessible with this amine.

The creation of amide derivatives through reaction with carboxylic acids or their activated forms (acid chlorides, anhydrides, esters) represents another important derivatization pathway. These amides may exhibit different pharmacological profiles and physical properties compared to the parent amine. The reduced basicity and hydrogen-bonding capabilities of amides can significantly alter membrane permeability and receptor interactions, making them valuable targets for structure-activity relationship studies.

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of 4-(4-Methoxyphenyl)butan-2-amine typically employs multiple complementary spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy represents a particularly valuable method, providing detailed structural information through both proton (¹H) and carbon (¹³C) spectra. In the ¹H NMR spectrum, characteristic signals include the methoxy protons (appearing as a singlet at approximately δ 3.8 ppm), aromatic protons (doublets in the region of δ 6.8–7.2 ppm), and amine protons (typically appearing as broad signals between δ 1.5–2.1 ppm).

Mass spectrometry provides crucial information about molecular weight and fragmentation patterns, aiding in structural confirmation and purity assessment. Electrospray ionization mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 180.1 ([M+H]⁺), confirming the expected molecular weight. Characteristic fragmentation patterns may include cleavage adjacent to the amine group and loss of the methoxy group, providing additional structural insights. High-resolution mass spectrometry (HRMS) can provide exact mass measurements with error margins of less than 5 ppm, further confirming molecular composition.

Infrared (IR) spectroscopy complements these techniques by revealing functional group characteristics. Key diagnostic bands include N-H stretching vibrations (typically around 3300 cm⁻¹), aromatic C=C vibrations (approximately 1600 cm⁻¹), and C-O-C stretching of the methoxy group (typically in the 1250-1050 cm⁻¹ region). These spectral features collectively provide a distinctive fingerprint for identification and authentication of 4-(4-Methoxyphenyl)butan-2-amine.

Chromatographic Methods

Chromatographic techniques play crucial roles in both the purification and analysis of 4-(4-Methoxyphenyl)butan-2-amine. High-Performance Liquid Chromatography (HPLC) represents a particularly valuable approach for both preparative separations and analytical characterization. For purification purposes, reversed-phase HPLC using C18 columns with gradient elution (typically employing mixtures of water and acetonitrile with 0.1% trifluoroacetic acid as a modifier) provides effective separation from synthetic impurities and by-products.

For analytical applications, HPLC coupled with diode array detection (HPLC-DAD) can detect impurities such as unreacted starting materials or structurally related compounds with detection limits as low as 0.05%. This sensitivity enables robust quality control for research and pharmaceutical applications. When coupled with mass spectrometry (LC-MS), even more detailed characterization becomes possible, allowing for identification of trace impurities and confirmation of structural features.

Chiral chromatography represents a specialized application particularly relevant for the enantiomeric forms of 4-(4-Methoxyphenyl)butan-2-amine. Chiral stationary phases such as Chiralpak AD-H enable separation of the (R) and (S) enantiomers, allowing determination of enantiomeric purity—a critical parameter for pharmaceutical applications where stereochemistry can significantly impact biological activity. Typical conditions employ hexane:isopropanol mixtures (e.g., 90:10) at flow rates around 1 mL/min, achieving baseline separation of the enantiomers.

Biological Activity and Applications

Pharmacological Properties

The biological activity of 4-(4-Methoxyphenyl)butan-2-amine centers primarily on its interactions with neurotransmitter systems, particularly those involving serotonin. The compound has been investigated for its potential as a serotonin releasing agent, with studies suggesting it may bind to serotonin receptors and facilitate the release of serotonin into the synaptic cleft. This mechanism bears similarity to certain psychoactive compounds and antidepressants, suggesting potential applications in neuropsychiatric research and possibly in the development of mood-modulating agents.

The structural features of 4-(4-Methoxyphenyl)butan-2-amine, particularly its phenethylamine-like backbone with the extended butyl chain and methoxy substitution, likely contribute to its specific binding profile at various receptor sites. These structural elements create a molecular shape and electronic distribution that allow for specific interactions with target proteins. The compound's moderate lipophilicity may also facilitate blood-brain barrier penetration, an important consideration for centrally acting agents.

Structure-Activity Relationships

Comparative analysis of 4-(4-Methoxyphenyl)butan-2-amine with structurally related compounds provides valuable insights into structure-activity relationships. The following table summarizes key comparisons and their implications for biological activity:

| Compound | Structural Differences | Implications for Activity |

|---|---|---|

| 4-Methoxyamphetamine | Shorter carbon chain, different amine position | More potent serotonergic activity, different selectivity profile |

| 4-(4-Methoxyphenyl)butan-2-one | Ketone instead of amine group | Precursor compound, lacking direct receptor activity |

| 4-(4-Methoxyphenyl)butanoic acid | Carboxylic acid instead of amine | Different physicochemical properties, potential for different biological targets |

| N-(3,4-dimethoxyphenethyl)-4-(4-Methoxyphenyl)butan-2-amine | Additional dimethoxyphenethyl group | Modified receptor binding profile, related to dobutamine impurities |

The amine functionality appears crucial for interaction with neurotransmitter receptors, as evidenced by the lack of similar activity in the ketone and carboxylic acid analogs. The position of the amine group and the length of the carbon chain connecting it to the aromatic ring significantly influence receptor binding profiles and potency. These structure-activity insights provide valuable guidance for the design of compounds with optimized properties for specific biological targets or therapeutic applications .

Research and Industrial Applications

Beyond its potential pharmacological applications, 4-(4-Methoxyphenyl)butan-2-amine serves as a valuable building block in organic synthesis and chemical research. Its bifunctional nature, with both amine nucleophilicity and aromatic functionality, makes it useful for constructing more complex molecular architectures. Research applications include its use as an intermediate in the synthesis of various biologically active compounds and pharmaceutical candidates.

In the context of analytical chemistry, the compound and its derivatives serve as model systems for developing and validating chromatographic methods, particularly those focused on chiral separations. The clearly defined stereochemistry of the (R) and (S) enantiomers provides useful test cases for evaluating the performance of chiral stationary phases and developing optimized separation conditions. Additionally, the compound has been employed in spectroscopic method development and validation, contributing to advances in structural characterization techniques.

Industrial applications extend to the production of specialty chemicals, including dyes, agrochemicals, and pharmaceutical intermediates. The relatively straightforward synthesis from commercially available precursors makes 4-(4-Methoxyphenyl)butan-2-amine economically viable for various applications. Additionally, derivatives like N-(3,4-dimethoxyphenethyl)-4-(4-methoxyphenyl)butan-2-amine have been identified in pharmaceutical contexts, specifically as potential impurities in dobutamine hydrochloride preparations, highlighting the relevance of understanding these compounds in pharmaceutical quality control .

Advanced Research Directions

Synthetic Methodology Development

Current research efforts involving 4-(4-Methoxyphenyl)butan-2-amine include the development of improved synthetic methodologies focusing on efficiency, stereoselectivity, and sustainability. Flow chemistry approaches, as exemplified by the three-step synthesis of the precursor 4-(4-methoxyphenyl)butan-2-one using micropacked bed reactors, represent a particularly promising direction . These continuous processing methods offer advantages including improved heat and mass transfer, enhanced safety profiles, and potential for easier scale-up.

Enantioselective synthesis strategies represent another important research focus, aiming to directly produce single enantiomers rather than relying on resolution of racemic mixtures. Such approaches might employ chiral auxiliaries, catalysts, or biocatalytic methods to achieve stereochemical control. Enzymatic transformations, particularly using amine transaminases or reductive aminases, offer promising avenues for preparing enantiomerically pure 4-(4-Methoxyphenyl)butan-2-amine under mild, environmentally friendly conditions. These biotransformation approaches align with green chemistry principles and may offer advantages in terms of atom economy and reduced waste generation .

The incorporation of sustainable chemistry principles extends beyond biocatalysis to include considerations of renewable feedstocks, reduced solvent use, and atom-economical transformations. For instance, alternative routes to 4-(4-Methoxyphenyl)butan-2-amine utilizing biomass-derived starting materials or employing catalytic rather than stoichiometric reagents may contribute to more environmentally responsible production methods. These considerations become increasingly important as awareness of environmental impacts in chemical manufacturing continues to grow.

Medicinal Chemistry Explorations

The structural features of 4-(4-Methoxyphenyl)butan-2-amine make it a potentially valuable scaffold for medicinal chemistry explorations. Research in this direction might focus on structural modifications aimed at enhancing potency, selectivity, or pharmacokinetic properties for specific therapeutic targets. Such modifications could include variation in the aromatic substitution pattern, changes to the carbon chain length, or functionalization of the amine group.

The reported serotonergic activity of this compound suggests potential applications in the treatment of mood disorders, anxiety, or other neuropsychiatric conditions. Structure-activity relationship studies might explore how specific structural features correlate with receptor binding profiles and functional activity at various serotonin receptor subtypes. The differing properties of the (R) and (S) enantiomers could reveal important insights into the three-dimensional requirements for optimal target interaction.

Beyond direct therapeutic applications, derivatives of 4-(4-Methoxyphenyl)butan-2-amine may serve as useful pharmacological tools for studying neurotransmitter systems and receptor function. Radiolabeled analogs, for example, could enable detailed binding studies and autoradiography experiments to map receptor distributions in neural tissues. Fluorescent derivatives might facilitate visualization of receptor localization and trafficking in living cells, contributing to our understanding of the molecular mechanisms underlying various neurological and psychiatric disorders.

Analytical Method Advancement

The complex stereochemistry and potential for various derivatives make 4-(4-Methoxyphenyl)butan-2-amine an interesting subject for advancing analytical methodologies. Current research directions include the development of improved chromatographic methods for enantiomeric separation and quantification, particularly using various chiral stationary phases and mobile phase compositions to optimize resolution and sensitivity. These efforts contribute to broader advances in chiral analysis relevant to pharmaceutical, environmental, and biochemical applications.

Spectroscopic method development focuses on improving techniques for structural characterization and authentication. Advanced two-dimensional NMR experiments can provide detailed insights into molecular connectivity and conformation, while modern mass spectrometry approaches offer enhanced sensitivity and specificity for identifying trace components in complex mixtures. These analytical advances support both research applications and quality control in industrial settings.

The application of computational methods represents another promising direction, enabling prediction of physicochemical properties, spectroscopic characteristics, and potentially biological activities. Molecular modeling and quantum chemical calculations can provide insights into preferred conformations, electronic distribution, and potential interaction modes with biological targets. These computational approaches complement experimental methods and may accelerate the development of optimized derivatives for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume